![molecular formula C13H17ClN2O4S B2985471 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide CAS No. 923117-91-3](/img/structure/B2985471.png)

2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

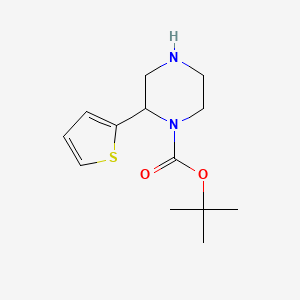

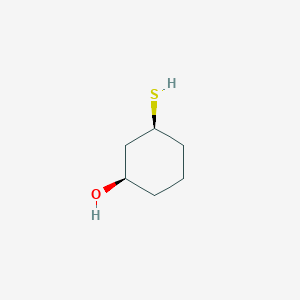

2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is a chemical compound with the molecular formula C13H17ClN2O4S and a molecular weight of 332.8 . It is a specialty product used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring and a benzene ring linked to each other . The compound has a chlorine atom attached to one of the carbon atoms in the benzene ring .Physical And Chemical Properties Analysis

The compound has a predicted melting point of 219.17°C and a predicted boiling point of 514.07°C . Its predicted density is approximately 1.4 g/cm3, and it has a predicted refractive index of 1.58 .Scientific Research Applications

Anticonvulsant Agents :

- Benzothiazole derivatives containing acetamido and carbothioamido pharmacophores, including morpholino derivatives, have shown promise as anticonvulsant agents. Their synthesis and characterization, as well as in vivo anticonvulsant and acute toxicity screening, demonstrate the potential of these compounds in developing new anticonvulsant drugs (Amir et al., 2011).

Antimicrobial Activity :

- Some derivatives of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide have demonstrated significant antimicrobial activity. This includes novel benzoxazole derivatives synthesized and tested against strains of Gram-positive and Gram-negative bacteria as well as yeasts, showing a broad spectrum of activity (Temiz‐Arpacı et al., 2005).

Anticancer Activity :

- Novel sulfonamide derivatives synthesized using this compound as a key intermediate have been screened for anticancer activity. One such compound showed potent activity against breast cancer cell lines (Ghorab et al., 2015).

Antinociceptive Effects :

- Derivatives like 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide have shown high affinity for σ1 receptors and demonstrated antinociceptive effects in vivo, suggesting potential for treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Antifungal Agents :

- Certain 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents with potential for treating infections caused by Candida and Aspergillus species (Bardiot et al., 2015).

Chemical Synthesis Applications :

- Compounds like this compound have been used in various chemical synthesis processes, contributing to the development of novel compounds with potential therapeutic applications (Prezent & Dorokhov, 2003).

Corrosion Inhibition :

- N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. Its adsorption behavior and inhibiting effect have been characterized, showing significant inhibition efficiency (Nasser & Sathiq, 2016).

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and DNA replication. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, such as this compound, exhibit antimicrobial and antitumor activities .

Mode of Action

The compound interacts with its target, DHFR, by binding to its active sites This binding inhibits the function of DHFR, thereby disrupting the synthesis of nucleotides and DNA replication

Biochemical Pathways

The inhibition of DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides and DNA replication. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and, consequently, DNA replication. This disruption can lead to cell death, particularly in rapidly dividing cells such as bacteria and cancer cells .

Result of Action

The inhibition of DHFR by this compound leads to a decrease in nucleotide synthesis and DNA replication. This can result in cell death, particularly in rapidly dividing cells such as bacteria and cancer cells . Therefore, the compound exhibits antimicrobial and antitumor activities .

Future Directions

The future directions for the use of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide could involve further exploration of its potential antimicrobial and anticancer activities. Given its inhibition of DHFR, it could be studied for its potential use in treating diseases where this enzyme plays a key role .

properties

IUPAC Name |

2-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c14-9-13(17)15-10-11-1-3-12(4-2-11)21(18,19)16-5-7-20-8-6-16/h1-4H,5-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKGGYDKZGLYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B2985391.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B2985395.png)

![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2985402.png)

![1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2985404.png)

![N-cyclopentyl-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985407.png)

![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)